Introduction: Understanding the Significance of N-Boc-Phe-Leu-Phe-Leu-Phe
Introduction: Understanding the Significance of N-Boc-Phe-Leu-Phe-Leu-Phe
An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-Phe-Leu-Phe-Leu-Phe
This guide provides a comprehensive technical overview of the pentapeptide N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), tailored for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, synthesis, analytical characterization, and biological significance, offering field-proven insights and detailed protocols to empower your research endeavors.
N-Boc-Phe-Leu-Phe-Leu-Phe is a synthetic, N-terminally protected pentapeptide composed of alternating phenylalanine (Phe) and leucine (Leu) residues. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group in peptide synthesis that prevents unwanted reactions at the N-terminus. This peptide has garnered significant attention in the scientific community primarily for its role as a potent antagonist of Formyl Peptide Receptors (FPRs).[1][2]
FPRs are a class of G protein-coupled receptors crucial to the innate immune system, recognizing formylated peptides from bacteria and mitochondria to initiate inflammatory responses.[3] By acting as a competitive inhibitor, N-Boc-Phe-Leu-Phe-Leu-Phe blocks these receptors, making it an invaluable tool for studying inflammatory pathways and a potential candidate for therapeutic development in inflammation-related diseases.[2][4] Its chemotactic inhibitory properties allow researchers to dissect the mechanisms of neutrophil migration and activation.[2]
Core Physicochemical Properties
The physical and chemical characteristics of N-Boc-Phe-Leu-Phe-Leu-Phe dictate its handling, storage, and application in experimental settings. The high proportion of hydrophobic residues (three phenylalanines and two leucines) is a dominant factor in its behavior.
| Property | Value | Source(s) |
| Molecular Formula | C44H59N5O8 | [1][2] |
| Molecular Weight | ~785.98 g/mol | [1] |
| CAS Number | 73572-58-4 | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (Typical) | >95% (as determined by HPLC) | [2] |
| Solubility | Insoluble in water.[2][5] Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and 80% Methanol (MeOH).[2][5] | |
| Storage | Recommended storage at -20°C in a tightly sealed container to prevent degradation.[2] For long-term preservation of stock solutions, -80°C is advised.[4] |
Expert Insight: The poor aqueous solubility is a direct consequence of the peptide's sequence. The bulky, nonpolar side chains of phenylalanine and leucine dominate the molecule's character. This necessitates the use of organic solvents like DMSO to prepare stock solutions for biological assays. When diluting these stocks into aqueous buffers, it is critical to do so incrementally and with vigorous mixing to avoid precipitation.
Synthesis and Purification: A Methodological Overview
The synthesis of a pentapeptide like N-Boc-Phe-Leu-Phe-Leu-Phe is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The Boc strategy, while a more traditional approach compared to Fmoc chemistry, is robust and effective.
Causality in Synthesis: The choice of SPPS is based on its efficiency. By anchoring the C-terminal amino acid to a solid resin support, excess reagents and by-products from each coupling step can be easily washed away, driving the reaction to completion without the need for complex purification of intermediates. The Boc protecting group is acid-labile, which dictates the chemistry used in the deprotection steps.
Standard Boc-SPPS Protocol
-
Resin Preparation: The C-terminal phenylalanine is first attached to a suitable resin (e.g., Merrifield resin).
-
Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Neutralization: The newly formed ammonium salt is neutralized with a base, such as Diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid (Boc-Leu-OH) is activated using a coupling agent (e.g., DCC/HOBt or HCTU/HATU) and added to the resin to form the peptide bond.[6][7] The reaction's completion is monitored (e.g., via a Kaiser test).
-
Iteration: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Phe, then Leu, then Phe).
-
Final Cleavage: Once the full peptide is assembled, it is cleaved from the resin support using a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step also removes the side-chain protecting groups, though Phe and Leu do not require them.
-
Precipitation & Lyophilization: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then lyophilized to yield a crude powder.[7]
Purification via RP-HPLC
The crude peptide requires purification, almost universally accomplished by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Principle: The hydrophobic nature of N-Boc-Phe-Leu-Phe-Leu-Phe makes it well-suited for RP-HPLC. It will bind strongly to the nonpolar stationary phase (e.g., C18 silica) and elute at a high concentration of organic solvent.
-
Mobile Phase: A typical mobile phase consists of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA). TFA is used to improve peak shape and solubilize the peptide.
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptide. Purer fractions are collected based on UV absorbance (typically at 214 or 280 nm).
-
Final Step: The collected fractions are pooled and lyophilized to obtain the final, pure peptide.
Visualization: Synthesis and Purification Workflow
Caption: Boc-SPPS and purification workflow for N-Boc-Phe-Leu-Phe-Leu-Phe.
Analytical Characterization
To ensure the integrity of experimental results, the identity, purity, and concentration of the peptide must be rigorously verified. Each analytical technique provides a piece of a self-validating system.
Protocol: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Prepare a ~1 mg/mL solution of the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Gradient: Run a linear gradient, for example, 5% to 95% B over 20 minutes.
-
Detection: Monitor UV absorbance at 214 nm (for the peptide backbone) and 257 nm (for the phenylalanine side chains).
-
Analysis: Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.
Mass Spectrometry for Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for confirming the molecular weight of peptides.
-
Expected Mass: The calculated monoisotopic mass of C44H59N5O8 is ~785.44 Da.
-
Expected Ions: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]+ at m/z ≈ 786.45. Other adducts, such as [M+Na]+ at m/z ≈ 808.43, may also be present.
-
Interpretation: The presence of the correct molecular ion peak provides definitive confirmation of the peptide's identity.
NMR Spectroscopy for Structural Verification
While full 2D NMR analysis is complex, a simple 1D ¹H NMR spectrum can provide valuable structural confirmation.
-
Aromatic Region (δ ≈ 7.0-7.5 ppm): The protons on the three phenylalanine rings will appear in this region.
-
Amide Region (δ ≈ 6.5-8.5 ppm): The N-H protons of the peptide backbone will be visible here.
-
Aliphatic Region (δ ≈ 0.8-4.5 ppm): This complex region will contain signals from the leucine side chains, the α-protons, and the β-protons of phenylalanine.
-
Boc Group (δ ≈ 1.4 ppm): A characteristic large singlet corresponding to the nine equivalent protons of the tert-butyl group will be present.[8]
Visualization: Analytical Validation Workflow
Caption: A self-validating workflow for peptide characterization.
Biological Activity and Handling in Assays
N-Boc-Phe-Leu-Phe-Leu-Phe is primarily used as a selective antagonist for Formyl Peptide Receptors, particularly in studies of inflammation and chemotaxis.[1][2]
Mechanism of Action
FPRs, when activated by their agonists (like the bacterial peptide fMLF), trigger a G-protein-mediated signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). N-Boc-Phe-Leu-Phe-Leu-Phe competitively binds to the receptor, preventing the agonist from binding and thereby inhibiting these downstream effects.
Visualization: FPR Antagonism Pathway
Caption: N-Boc-FLFLF blocks agonist binding to the FPR receptor.
Protocol: Preparation of Stock Solutions for Biological Assays
The success of in vitro and in vivo experiments hinges on the correct preparation of the peptide.
-
Weighing: Carefully weigh the lyophilized peptide powder in a sterile microcentrifuge tube. It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solubilization: Add the required volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).[2] Vortex thoroughly until the powder is completely dissolved. Sonication may be used cautiously if dissolution is slow.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C.[2][4] This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide and introduce moisture.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Prepare the final working solution by diluting the DMSO stock into the appropriate aqueous cell culture medium or buffer. Perform this dilution serially and with immediate, vigorous mixing to prevent the peptide from precipitating out of solution.
Conclusion
N-Boc-Phe-Leu-Phe-Leu-Phe is a well-characterized and indispensable tool for researchers investigating the roles of Formyl Peptide Receptors in immunity and inflammation. Its highly hydrophobic nature defines its properties, from its solubility profile to the methods required for its purification and analysis. A thorough understanding of its chemical characteristics, coupled with rigorous validation and proper handling techniques, is paramount for generating reliable and reproducible scientific data. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this potent FPR antagonist in a research setting.
References
-
MP Biomedicals. N-T-Boc-Phe-Leu-Phe-Leu-Phe. [Link]
-
MDPI. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. [Link]
-
PubChem, National Institutes of Health. Boc-Phe-Leu-OMe. [Link]
-
The Journal of Organic Chemistry. Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. [Link]
-
ACS Nano. Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. [Link]
-
Aapptec Peptides. Boc-Phe-OH. [Link]
-
Acta Poloniae Pharmaceutica. SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. [Link]
-
PubMed, National Institutes of Health. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3. [Link]
-
PubChem, National Institutes of Health. Boc-Met-Leu-Phe-OH. [Link]
-
ResearchGate. ¹H NMR spectra of N-Boc dipeptides. [Link]
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- 2. innopep.com [innopep.com]
- 3. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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